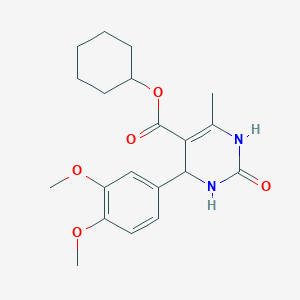![molecular formula C13H14N6O B5137444 1-{2-[3-(2,3-dimethylphenyl)-1,2,4-oxadiazol-5-yl]ethyl}-1H-tetrazole](/img/structure/B5137444.png)
1-{2-[3-(2,3-dimethylphenyl)-1,2,4-oxadiazol-5-yl]ethyl}-1H-tetrazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-{2-[3-(2,3-dimethylphenyl)-1,2,4-oxadiazol-5-yl]ethyl}-1H-tetrazole is a chemical compound that has gained significant attention in recent years due to its potential use in scientific research. This compound has been synthesized using various methods and has shown promising results in various studies.
作用机制
The mechanism of action of 1-{2-[3-(2,3-dimethylphenyl)-1,2,4-oxadiazol-5-yl]ethyl}-1H-tetrazole is not fully understood. However, it has been suggested that this compound exerts its effects by inhibiting certain enzymes and proteins involved in various cellular processes.
Biochemical and Physiological Effects:
Studies have shown that this compound has significant biochemical and physiological effects. This compound has been found to inhibit the growth of cancer cells, reduce inflammation, and improve cognitive function. It has also been shown to have antioxidant properties, which may help in the prevention of various diseases.
实验室实验的优点和局限性
One of the advantages of using 1-{2-[3-(2,3-dimethylphenyl)-1,2,4-oxadiazol-5-yl]ethyl}-1H-tetrazole in lab experiments is its ability to exhibit multiple effects. This compound has been found to have antimicrobial, antitumor, and anti-inflammatory properties, which makes it a versatile compound for various studies. However, one of the limitations of using this compound is its potential toxicity, which may require careful handling and monitoring.
未来方向
1-{2-[3-(2,3-dimethylphenyl)-1,2,4-oxadiazol-5-yl]ethyl}-1H-tetrazole has shown promising results in various studies, and there is a need for further research to fully understand its potential applications. Some of the future directions for research on this compound include:
1. Investigating its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.
2. Studying its effects on the immune system and its potential use in the treatment of autoimmune diseases.
3. Investigating its potential use as an anti-cancer agent in combination with other drugs.
4. Studying its effects on various cellular processes and its potential use in the development of new drugs.
Conclusion:
This compound is a chemical compound that has shown significant potential in scientific research. This compound has been synthesized using various methods and has shown promising results in various studies. It exhibits multiple effects such as antimicrobial, antitumor, and anti-inflammatory properties, which makes it a versatile compound for various studies. Further research is needed to fully understand its potential applications in the treatment of various diseases.
合成方法
The synthesis of 1-{2-[3-(2,3-dimethylphenyl)-1,2,4-oxadiazol-5-yl]ethyl}-1H-tetrazole can be achieved using different methods such as the reaction of 2,3-dimethylphenyl hydrazine with ethyl acetoacetate followed by cyclization with triphosgene and sodium azide. Another method involves the reaction of 2,3-dimethylphenyl hydrazine with ethyl cyanoacetate followed by cyclization with triphosgene and sodium azide.
科学研究应用
1-{2-[3-(2,3-dimethylphenyl)-1,2,4-oxadiazol-5-yl]ethyl}-1H-tetrazole has been extensively studied for its potential use in scientific research. It has been found to exhibit antimicrobial, antitumor, and anti-inflammatory properties. This compound has also shown promising results in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease.
属性
IUPAC Name |
3-(2,3-dimethylphenyl)-5-[2-(tetrazol-1-yl)ethyl]-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N6O/c1-9-4-3-5-11(10(9)2)13-15-12(20-16-13)6-7-19-8-14-17-18-19/h3-5,8H,6-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKZPBOHGVHVOSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C2=NOC(=N2)CCN3C=NN=N3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N~2~-acetyl-N~1~-({2-[4-(2-methylphenyl)-1-piperazinyl]-3-pyridinyl}methyl)-L-alaninamide](/img/structure/B5137362.png)
![N-(4-chlorobenzyl)-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5137372.png)
![N~2~-(4-fluorophenyl)-N~2~-(phenylsulfonyl)-N~1~-[2-(2-pyridinylthio)ethyl]glycinamide](/img/structure/B5137380.png)


![2-amino-4-[3-(4-chlorophenoxy)phenyl]-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile](/img/structure/B5137395.png)
![[4-benzyl-1-(1-naphthylmethyl)-4-piperidinyl]methanol](/img/structure/B5137398.png)
![2-bromo-1-[4-(2-methoxy-4-methylphenoxy)butoxy]-4-methylbenzene](/img/structure/B5137401.png)
![N-1-adamantyl-N'-[2-(4-morpholinyl)ethyl]urea](/img/structure/B5137414.png)
![1-[6-hydroxy-3,6-dimethyl-4-(3-nitrophenyl)-4,5,6,7-tetrahydro-3aH-indazol-5-yl]ethanone](/img/structure/B5137418.png)
![N-ethyl-N-[(1'-methyl-1,4'-bipiperidin-4-yl)methyl]-5-[(methylthio)methyl]-2-furamide](/img/structure/B5137427.png)
![N-1,3-benzothiazol-2-yl-2-{[5-benzyl-4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5137436.png)
![1-(5-isobutyl-1H-pyrazol-3-yl)-N-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-N-(3-pyridinylmethyl)methanamine](/img/structure/B5137441.png)
![4-methoxybenzyl 4-[4-(methoxycarbonyl)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5137445.png)
